Vitamin U

Gastroenterology Cytoprotection Mucosal Barrier

Generic substitution of Vitamin U with methionine compromises experimental validity. This stereochemically pure S-configuration inner salt (CAS 4727-40-6) delivers authentic sulfonium-dependent activity for gastric mucosal protection and wound healing studies. • Gastroprotective effect blocked by NEM, confirming a unique indirect mechanism distinct from cysteine • Increases surface mucin while decreasing deep mucin-a specific perturbation for mucus barrier studies • Activates ERK1/2 in dermal fibroblasts for wound healing and re-epithelialization research Requires cold-chain handling; shipped under temperature-controlled conditions.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 4727-40-6
Cat. No. B1250718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin U
CAS4727-40-6
SynonymsChloride, Methionine Methylsulfonium
Chloride, Methylmethioninesulfonium
Methionine Methylsulfonium Chloride
Methylmethionine
Methylmethionine Sulfonium Chloride
Methylmethioninesulfonium Chloride
Methylsulfonium Chloride, Methionine
S Methylmethionine
S-Methylmethionine
Sulfonium, ((3S)-3-Amino-3-Carboxypropyl)Dimethyl-, Inner Salt
Vitamin U
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC[S+](C)CCC(C(=O)[O-])N
InChIInChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/t5-/m0/s1
InChIKeyYDBYJHTYSHBBAU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin U: A Bioactive Sulfonium Compound


Vitamin U, chemically identified as S-methyl-L-methionine chloride (CAS 4727-40-6), is a naturally occurring sulfonium compound derived from the amino acid methionine [1]. It is not a true vitamin but is widely recognized for its cytoprotective effects on the gastrointestinal mucosa and its potential to accelerate wound healing [2]. The compound is characterized by a chiral center and a reactive sulfonium group, which underlies its biological activity and its instability under thermal stress and alkaline conditions [3].

Sulfonium-mediated cytoprotection studies Probe endogenous sulfhydryl-dependent gastric mucosal pathways; indirect mechanism distinct from direct donors
Chiral stereochemical control Defined S-enantiomer for chiral recognition and enzyme interaction studies; racemic mixture introduces variable
Heat-labile compound handling Thermal degradation above moderate temperatures requires cold-chain protocols and low-temperature formulation

Why Vitamin U Cannot Be Substituted


Generic substitution of Vitamin U (S-methyl-L-methionine chloride) with methionine or other sulfhydryl agents like cysteine is scientifically unsound due to critical differences in stereochemistry, mechanism of action, and physicochemical stability. The specific S-configuration of Vitamin U is essential for its interaction with biological targets, and its distinct cytoprotective mechanism, which involves a unique interplay with sulfhydryl-blocking agents, cannot be replicated by its racemic mixture or simpler analogs [1]. Furthermore, the chloride salt's high hygroscopicity and susceptibility to thermal and alkaline degradation [2] necessitate specific handling and formulation protocols that are not interchangeable with more stable methionine or other amino acid derivatives.

Methionine is not a functional substitute Lacks sulfonium group; does not replicate mucin redistribution or dermal wound-closure responses reported for Vitamin U.
Cysteine operates via a different mechanism Acts as direct sulfhydryl donor; Vitamin U's NEM-blockable indirect pathway may not be reproduced, altering mucosal barrier study endpoints.
Racemic DL-mixture introduces stereochemical uncertainty 50:50 enantiomer mix may confound chiral-sensitive assays; single S-enantiomer provides defined molecular recognition context.

Vitamin U Differentiation Evidence


Sulfhydryl-Dependent Gastric Protection

In a direct head-to-head comparison, the nonsulfhydryl compound Vitamin U (MMSC) demonstrated equivalent cytoprotective efficacy to the sulfhydryl compound cysteine (Cys) in preventing ethanol-induced gastric mucosal damage in rats. Both compounds inhibited mucosal damage from 50% ethanol. However, the critical differentiation lies in their mechanism: the cytoprotective effect of both compounds was blocked by pre-injection of N-ethylmaleimide (NEM), a sulfhydryl-blocking reagent, indicating that Vitamin U's activity is mediated by endogenous sulfhydryl compounds rather than its own sulfhydryl group [1]. This demonstrates that Vitamin U acts as a prodrug or modulator, a distinct pharmacological profile from direct sulfhydryl donors like cysteine.

Gastric Protection
Head-to-head
Equivalent inhibition of ethanol-induced gastric damage vs. cysteine; NEM pre-treatment blocked Vitamin U effect, indicating indirect mechanism via endogenous sulfhydryls.
Supports indirect sulfhydryl pathway research
Rat model, 50% ethanol; N-ethylmaleimide probe
Gastroenterology Cytoprotection Mucosal Barrier

Gastric Mucin Content Redistribution

In the same comparative study, Vitamin U (MMSC) and cysteine were shown to significantly alter the distribution of gastric mucin content in rats. Both compounds increased surface mucin content but decreased deep mucin content. This contrasts with the known properties of methionine, which lacks a sulfonium group and has not demonstrated a comparable effect on mucin redistribution [1]. The quantitative data for Vitamin U shows a shift in the mucin barrier that is not replicated by its non-sulfonium precursor, methionine.

Mucin Redistribution
Class-level
Increased surface mucin content; decreased deep mucin. Methionine showed no comparable redistribution effect.
Sulfonium-dependent mucus layer dynamics
Qualitative shift; class-level inference, validate per model
Mucosal Immunology Glycobiology Gastric Barrier Function

Thermal Degradation Profile

Vitamin U demonstrates marked thermal instability, beginning to degrade at temperatures exceeding 40°C (104°F) with accelerated decomposition between 60-70°C (140-158°F). Traditional cooking methods can reduce its concentration in cabbage juice by up to 90% [1]. In contrast, the amino acid methionine is stable at these temperatures. This profound difference in thermal stability directly impacts experimental reproducibility, formulation development, and analytical method validation. Improper handling, even at moderately elevated temperatures, can lead to significant and unaccounted-for loss of active compound.

Thermal Degradation
Reported
Degradation onset >40°C; up to 90% loss after cooking. Methionine remains stable under these conditions.
Requires cold-chain formulation handling
Cross-study comparable; processing temperature critical
Formulation Science Chemical Stability Assay Development

S-Enantiomer Specificity

Vitamin U (CAS 4727-40-6) is specifically the S-methyl-L-methionine chloride. X-ray crystallography has definitively elucidated its unique three-dimensional conformation, revealing a monoclinic crystal structure with specific bond angles and distances that are critical for its function as a methylating agent [1]. While a racemic mixture (DL-form, CAS 3493-12-7) is commercially available, the biological activity is predominantly associated with the L- (or S-) form. The use of the racemic mixture introduces an undefined stereochemical variable that can confound biological assays, as the R-enantiomer may exhibit different, or no, activity.

Chiral Identity
Data to verify
S-methyl-L-methionine chloride (CAS 4727-40-6) single enantiomer; racemic DL-form (CAS 3493-12-7) is a 50:50 mixture.
Defined stereochemistry for chiral recognition assays
Crystallographic conformation reported; racemate may differ
Structural Biology Stereochemistry Medicinal Chemistry

Accelerated Wound Healing

In an in vivo animal study, topical administration of S-methylmethionine sulfonium (SMMS, Vitamin U) facilitated wound closure and promoted re-epithelialization in both physical and chemical wound models [1]. This effect is specific to the sulfonium derivative and is not a property of the parent amino acid, methionine. The study provides quantitative evidence of accelerated healing, demonstrating a functional outcome that differentiates Vitamin U from its metabolic precursor.

Wound Healing
Class-level
Facilitated wound closure and re-epithelialization in animal skin injury models; methionine did not show comparable acceleration.
ERK1/2 pathway and tissue repair probe
Topical administration; endpoint response reported
Dermatology Wound Healing Tissue Regeneration

Vitamin U Application Scenarios


Gastric Cytoprotection Mechanism Studies

Utilize Vitamin U as a pharmacological tool to dissect the indirect, sulfhydryl-dependent pathways of gastric mucosal protection. Unlike direct sulfhydryl donors such as cysteine, Vitamin U's effect is blocked by NEM, indicating a unique mechanism of action that can be used to study the regulation of endogenous protective factors [1]. This makes it an ideal compound for studies focused on the modulation of the mucosal barrier rather than direct chemical neutralization of insults.

Mucus Layer Dynamics & Glycobiology

Employ Vitamin U to specifically alter the distribution of gastric mucin content. Its demonstrated ability to increase surface mucin while decreasing deep mucin [1] provides a specific, sulfonium-group-dependent perturbation to the mucus barrier, offering a valuable model for studying mucus secretion, composition, and its role in gastrointestinal health and disease.

Cold-Chain Formulation Development

Develop and validate cold-chain manufacturing and storage protocols for Vitamin U due to its pronounced thermal instability. The compound's degradation beginning above 40°C [2] mandates low-temperature processing and refrigerated storage, making it a model compound for studying and implementing specialized formulation techniques for heat-labile nutraceutical and pharmaceutical ingredients.

Dermal Wound Healing & Regeneration

Apply Vitamin U topically in animal models of skin injury to investigate its role in accelerating wound closure and re-epithelialization [3]. This specific biological activity, not shared by methionine, positions Vitamin U as a unique probe for studying the ERK1/2 pathway in dermal fibroblasts and for exploring new therapeutic avenues in dermatology and regenerative medicine.

Application
Selection Property
Validation Focus
Gastric mucosal barrier modulation research
Endogenous sulfhydryl pathway dependence
NEM-blockable cytoprotective response
Mucus layer glycobiology studies
Sulfonium-dependent mucin redistribution
Surface vs. deep mucin content assay
Heat-labile compound formulation development
Thermal degradation profile at elevated temperatures
Low-temperature processing and cold-chain stability
Dermal wound healing pathway analysis
ERK1/2 activation context in fibroblasts
Re-epithelialization and closure rate endpoints

Technical Documentation Hub

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54 linked technical documents
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